N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials.
Chlorination: Introduction of the chlorine atom at the 8th position of the carbazole ring.
Tetrazole Formation: The tetrazole ring can be introduced through cycloaddition reactions involving azides and nitriles.
Amide Bond Formation: The final step involves coupling the carbazole and tetrazole moieties through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole ring.
Reduction: Reduction reactions can occur, especially at the tetrazole ring.
Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may yield various substituted carbazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Carbazole derivatives are often studied as catalysts in organic reactions.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in cancer therapy due to its ability to inhibit cell proliferation.
Medicine
Pharmaceuticals: Investigated for use in treating neurological disorders and inflammation.
Industry
Dyes and Pigments: Used in the production of dyes due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits enzymes involved in disease pathways.
Receptor Binding: Binds to specific receptors to modulate biological responses.
Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)acetamide
- N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)propionamide
Uniqueness
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both carbazole and tetrazole moieties, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C20H17ClN6O |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H17ClN6O/c21-15-8-3-6-12-13-7-4-9-16(19(13)24-18(12)15)23-20(28)14-5-1-2-10-17(14)27-11-22-25-26-27/h1-3,5-6,8,10-11,16,24H,4,7,9H2,(H,23,28) |
InChI Key |
BZEFEUFJMZHEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=C4N5C=NN=N5 |
Origin of Product |
United States |
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